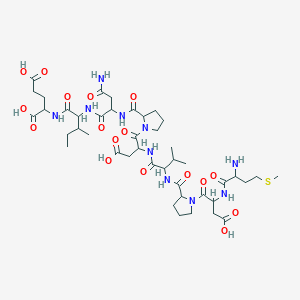
1-(prop-2-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
Übersicht
Beschreibung
1-(prop-2-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C7H5NO2 and its molecular weight is 135.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives, including close variants of 1-(prop-2-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione, have been found effective as corrosion inhibitors for carbon steel in hydrochloric acid medium. Their efficiency increases with concentration, and their adsorption on steel surfaces is primarily chemisorption (Zarrouk et al., 2015).
Synthesis and Structural Studies
1,1-Di(prop-2-yn-1-yl)-2,5-dihydro-1H-Pyrrol-1-ium bromide, a related compound, demonstrates the potential of these derivatives in complex chemical syntheses and structural studies, indicating a rich chemistry that can be leveraged for various applications (Gyul’nazaryan et al., 2014).
Organic Electronics
Derivatives of 1H-pyrrole-2,5-dione, such as this compound, are used in the development of electron transport layers in polymer solar cells. Their planar structure and electron-deficient nature make them suitable for applications requiring high conductivity and electron mobility (Hu et al., 2015).
Luminescent Materials
Polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, related to this compound, exhibit strong fluorescence and quantum yields, making them applicable in luminescent materials and electronic devices (Zhang & Tieke, 2008).
Chemiluminescent Compounds
Compounds containing pyrrolo and pyridazine units, similar to this compound, have been synthesized for their chemiluminescent properties. These compounds are particularly reactive with hydrogen peroxide in basic medium, showing potential in analytical and diagnostic applications (Algi et al., 2017).
Antimicrobial Activity
Derivatives of pyrrole-2,5-dione have been synthesized and evaluated for their antibacterial and antifungal activities, suggesting a potential role in the development of new antimicrobial agents (Chate et al., 2013).
Solar Cells
Pyrrolo[3,2-b]pyrrole-2,5-dione derivatives have been used in the synthesis of conjugated polymers for organic photovoltaics (OPVs). These compounds enhance open-circuit voltage in solar cells, indicating their importance in renewable energy technologies (Song et al., 2012).
Antioxidant Activity
Mannich base derivatives of pyrrolidine-2,5-dione, similar to this compound, have shown antioxidant activity. These compounds have been the subject of extensive vibrational and computational analysis for understanding their structure and activity (Boobalan et al., 2014).
Wirkmechanismus
Target of Action
N-Propargylmaleimide, also known as 1-(prop-2-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione or 1-prop-2-ynylpyrrole-2,5-dione, primarily targets thiol-containing molecules . These molecules include antibodies and cysteine-containing peptides . The maleimide group in the compound specifically and efficiently reacts with reduced thiols (sulfhydryl groups, –SH) to form stable thioether bonds .
Mode of Action
The compound incorporates a terminal alkyne group onto its targets through a simple and efficient process . This incorporation occurs at a pH range of 6.5 to 7.5 . The result is the formation of stable thioether bonds .
Pharmacokinetics
The compound is soluble in dmso, dmf, dcm, thf, and chloroform , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of N-Propargylmaleimide’s action is the formation of stable thioether bonds with thiol-containing molecules . This action enables the efficient incorporation of a terminal alkyne group onto these molecules .
Action Environment
The action of N-Propargylmaleimide is influenced by the pH of the environment . The compound specifically and efficiently reacts with reduced thiols at a pH range of 6.5 to 7.5 . Outside this pH range, the efficiency of the reaction may be affected.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-prop-2-ynylpyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c1-2-5-8-6(9)3-4-7(8)10/h1,3-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYJFWVFCFYKNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)C=CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209395-32-4 | |
| Record name | 1-(prop-2-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
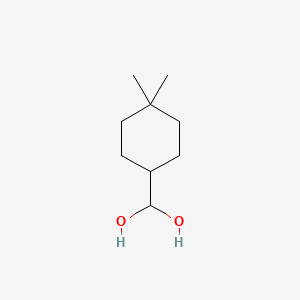
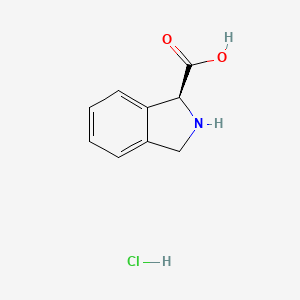
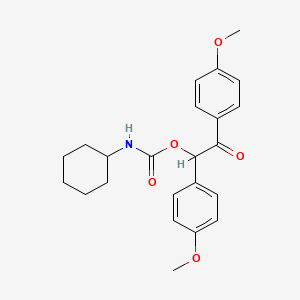

![(R)-7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B3028387.png)
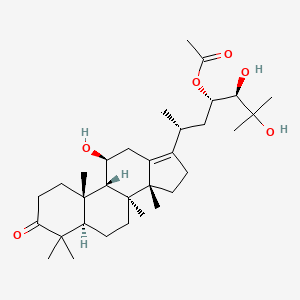
![tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3028390.png)
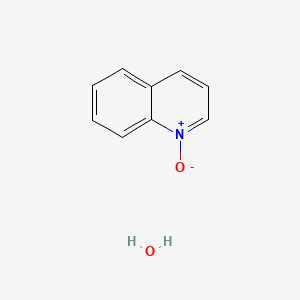
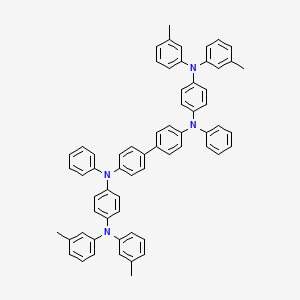

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl]pentanamide](/img/structure/B3028394.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl]pentanamide](/img/structure/B3028395.png)

